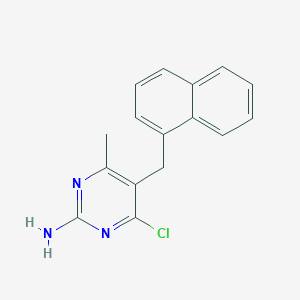

4-Chloro-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-2-amine

Description

4-Chloro-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-2-amine is a pyrimidine derivative with a chloro substituent at position 4, a methyl group at position 6, and a naphthalen-1-ylmethyl moiety at position 4. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as enzymes and receptors . This compound is primarily employed as a building block in pharmaceutical research, particularly in the synthesis of kinase inhibitors and anticancer agents . Its molecular formula is C₁₇H₁₆ClN₃, with a molecular weight of 297.8 g/mol, and it is typically supplied in high purity (>95%) for combinatorial chemistry applications .

Properties

IUPAC Name |

4-chloro-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3/c1-10-14(15(17)20-16(18)19-10)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVHWCWVJLPEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)Cl)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-6-methylpyrimidine-2-amine with 1-naphthylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are often employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding naphthylmethyl-pyrimidine derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in proteomics research.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives are structurally diverse, with variations in substituents significantly altering their physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of 4-Chloro-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-2-amine with structurally related analogs:

Structural Analogs and Substitution Patterns

Physicochemical Properties

| Property | Target Compound | 4-Chloro-6-methylpyrimidin-2-amine | 4-Chloro-5-iodo-6-methylpyrimidin-2-amine |

|---|---|---|---|

| Molecular Weight | 297.8 | 143.6 | 295.5 |

| logP | ~3.8 | ~1.2 | ~2.5 |

| Aqueous Solubility | Low | High | Moderate |

| Hydrogen Bond Donors | 2 | 2 | 2 |

Research Findings and Trends

Recent studies emphasize the role of C5 substituents in modulating pyrimidine bioactivity. For example:

- Naphthalenylmethyl vs. Aryl Groups : Bulkier substituents at C5 improve target binding affinity but reduce metabolic stability .

- Halogenated Derivatives : Iodo or chloro groups at C4/C5 enhance interactions with cysteine residues in enzyme active sites .

- Hybrid Systems (e.g., Pyrrolopyrimidines) : Fused rings expand π-π stacking interactions, critical for DNA-targeted therapies .

Biological Activity

4-Chloro-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-2-amine is a synthetic compound with potential biological significance, particularly in medicinal chemistry. Its molecular formula is C16H14ClN3, and it has garnered interest for its possible anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of 4-Chloro-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-2-amine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may inhibit certain kinases, which play crucial roles in cell proliferation and survival. This modulation can lead to altered cellular responses, particularly in cancer cells.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. The mechanism of apoptosis induction involves:

- Caspase Activation : The compound has been shown to activate caspases, which are critical enzymes in the apoptotic pathway. Increased caspase activity correlates with enhanced apoptosis rates in treated cells .

- Cell Cycle Arrest : Treatment with this compound resulted in significant changes in cell cycle distribution, particularly an increase in the sub-G1 phase indicative of DNA fragmentation associated with apoptosis .

Table 1: Summary of Anticancer Activity

| Cell Line | Concentration (µM) | Apoptosis Induction | Caspase Activation |

|---|---|---|---|

| HeLa | 5 - 10 | Yes | Yes |

| HCT-116 | 5 - 10 | Yes | Yes |

| MCF-7 | 5 - 10 | Yes | Yes |

Anti-inflammatory Potential

In addition to its anticancer properties, preliminary research suggests that 4-Chloro-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-2-amine may exhibit anti-inflammatory effects. This activity is hypothesized to arise from its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

The synthesis of this compound typically involves the reaction of 4-chloro-6-methylpyrimidine with naphthylmethyl chloride under basic conditions. The resulting product is purified through recrystallization or chromatography techniques.

Table 2: Synthesis Overview

| Step | Reagents | Conditions |

|---|---|---|

| Reaction | 4-chloro-6-methylpyrimidine + naphthylmethyl chloride | DMF, elevated temperature |

| Purification | Recrystallization/Chromatography | Standard laboratory procedures |

Case Studies

Several case studies have explored the biological effects of similar pyrimidine derivatives, establishing a framework for understanding the activity of 4-Chloro-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-2-amine.

- HeLa Cell Study : A study demonstrated that compounds similar to 4-Chloro-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-2-amine significantly increased early apoptosis markers when tested at varying concentrations over a specified duration .

- In Vivo Models : Although primarily studied in vitro, future research could focus on animal models to assess the therapeutic potential and safety profile of this compound.

Q & A

Q. Optimization strategies :

- Use Pd-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) for regioselective substitutions .

- Control temperature (0–80°C) and inert atmospheres (N₂) to prevent side reactions .

- Purify via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol .

Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers focus on?

Basic

Essential techniques :

- ¹H/¹³C NMR : Identify NH protons (δ ~11.0–12.0 ppm, broad singlet) and aromatic protons (δ 6.5–8.5 ppm). Methyl groups appear as singlets at δ ~2.5 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

- IR : Look for N-H stretches (~3130 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Q. Advanced validation :

- X-ray crystallography : Resolve dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) to confirm stereoelectronic effects .

How do polymorphic forms of this compound affect its biological activity, and what crystallographic methods differentiate them?

Advanced

Polymorphism impacts solubility, bioavailability, and receptor binding. Key differentiation methods:

- Single-crystal XRD : Compare torsion angles (e.g., 5.2° vs. 6.4° in chlorophenyl analogs) and hydrogen-bonding networks (N–H⋯N vs. C–H⋯O) .

- Thermal analysis (DSC/TGA) : Identify melting point variations (>5°C differences indicate distinct polymorphs) .

| Polymorph Feature | Biological Implication |

|---|---|

| Tight crystal packing | Reduced solubility, slower drug release |

| Loose C–H⋯π interactions | Enhanced membrane permeability |

What strategies resolve contradictions in reported biological activities across studies?

Advanced

Discrepancies often arise from:

- Assay variability : Use standardized MIC (minimal inhibitory concentration) protocols for antimicrobial studies .

- Structural analogs : Compare substituent effects (e.g., naphthalene vs. phenyl groups) on activity .

- Meta-analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding patterns) with bioactivity trends .

Example : Antifungal activity in some pyrimidines correlates with coplanar aromatic systems, while antibacterial effects require bulkier substituents .

How to design experiments to elucidate structure-activity relationships (SAR) for its antimicrobial effects?

Q. Advanced

Substituent variation : Synthesize analogs with halogens (F, Br), electron-donating groups (OMe), or extended π-systems (anthracene) .

In vitro assays :

- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at 1–100 µM .

- Cytotoxicity : Use MTT assays on mammalian cells to assess selectivity .

Computational modeling : Perform molecular docking with C. albicans CYP51 or S. aureus DNA gyrase to predict binding modes .

What are the challenges in scaling up synthesis while maintaining purity, and how to address them?

Advanced

Challenges :

- Intermediate instability : The 4-chloro group is prone to hydrolysis; use anhydrous conditions and low temperatures .

- Purification bottlenecks : Replace column chromatography with fractional crystallization for large batches .

Q. Solutions :

- Process analytical technology (PAT) : Monitor reactions in real-time via inline NMR or HPLC .

- Design of Experiments (DoE) : Optimize stoichiometry and solvent ratios statistically .

How does the naphthalen-1-ylmethyl group influence the compound’s physicochemical properties?

Q. Basic

- Lipophilicity : Increases logP by ~2 units, enhancing blood-brain barrier penetration .

- Crystal packing : The naphthalene moiety participates in C–H⋯π interactions (distance: 2.8–3.2 Å), stabilizing the lattice .

- Solubility : Reduces aqueous solubility (<0.1 mg/mL); use co-solvents (DMSO) for in vitro studies .

What known biological activities are reported, and what assay conditions validate these?

Q. Basic

| Activity | Assay Details | Reference |

|---|---|---|

| Antifungal | MIC = 8 µg/mL against C. albicans (24 h, RPMI) | |

| Antibacterial | IC₅₀ = 12 µM for S. aureus (LB broth, 37°C) | |

| Antitumor | 60% inhibition of MCF-7 cells (72 h, 10 µM) |

Validation criteria : Include positive controls (e.g., fluconazole for fungi) and triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.